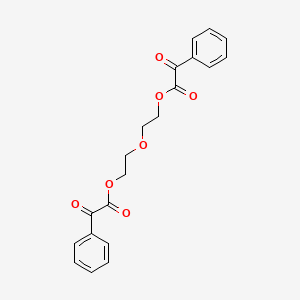
Irgacure 754
Cat. No. B1510731
Key on ui cas rn:
211510-16-6
M. Wt: 370.4 g/mol
InChI Key: FIOCEWASVZHBTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08422133B2
Procedure details


Specific examples include such as Irgacure 184, Irgacure 907, Irgacure 369, Irgacure 379, Irgacure 819, Irgacure 127, Irgacure 500, Irgacure 754, Irgacure 250, Irgacure 1800, Irgacure 1870, Irgacure OXE01, DAROCUR TPO and DAROCUR 1173, produced by Ciba Specialty Chemicals K. K.; Speedcure MBB, Speedcure PBZ, Speedcure ITX, Speedcure CTX, Speedcure EDB, Esacure ONE, Esacure KIP150, and Esacure KTO46, produced by Nihon SiberHegner K. K.; and KAYACURE DETX-S, KAYACURE CTX, KAYACURE BMS and KAYACURE DMBI, produced by Nippon Kayaku Co., Ltd. An amount of the photopolymerization initiator to be added is preferably 0.1 to 10 parts by weight with respect to 100 parts by weight of the ionizing radiation-curable resin.




Name

Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]1[CH2:6][CH2:5][C:4](O)([C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[O:8])[CH2:3][CH2:2]1.C[C:17](N1CCOCC1)([C:19](C1C=CC([S:27]C)=CC=1)=[O:20])C.[CH3:35][CH2:36][C:37](N(C)C)([C:45]([C:47]1[CH:52]=[CH:51][C:50]([N:53]2[CH2:58]COC[CH2:54]2)=[CH:49][CH:48]=1)=[O:46])CC1C=CC=CC=1.C1C=CC(C(C(OCCOCCOC(C(C2C=CC=CC=2)=O)=O)=O)=O)=CC=1>>[CH3:35][CH:36]([C:6]1[CH:1]=[CH:2][C:3]2[S:27][C:14]3[C:9]([C:7](=[O:8])[C:4]=2[CH:5]=1)=[CH:10][CH:11]=[CH:12][CH:13]=3)[CH3:37].[CH3:17][CH2:19][O:20][C:45]([C:47]1[CH:48]=[CH:49][C:50]([N:53]([CH3:54])[CH3:58])=[CH:51][CH:52]=1)=[O:46]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CCC(CC1)(C(=O)C2=CC=CC=C2)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C(=O)C1=CC=C(C=C1)SC)N2CCOCC2
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCC(CC1=CC=CC=C1)(C(=O)C2=CC=C(C=C2)N3CCOCC3)N(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C=C1)C(=O)C(=O)OCCOCCOC(=O)C(=O)C2=CC=CC=C2
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
produced by Ciba Specialty Chemicals K
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCOC(=O)C1=CC=C(C=C1)N(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US08422133B2
Procedure details


Specific examples include such as Irgacure 184, Irgacure 907, Irgacure 369, Irgacure 379, Irgacure 819, Irgacure 127, Irgacure 500, Irgacure 754, Irgacure 250, Irgacure 1800, Irgacure 1870, Irgacure OXE01, DAROCUR TPO and DAROCUR 1173, produced by Ciba Specialty Chemicals K. K.; Speedcure MBB, Speedcure PBZ, Speedcure ITX, Speedcure CTX, Speedcure EDB, Esacure ONE, Esacure KIP150, and Esacure KTO46, produced by Nihon SiberHegner K. K.; and KAYACURE DETX-S, KAYACURE CTX, KAYACURE BMS and KAYACURE DMBI, produced by Nippon Kayaku Co., Ltd. An amount of the photopolymerization initiator to be added is preferably 0.1 to 10 parts by weight with respect to 100 parts by weight of the ionizing radiation-curable resin.




Name

Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]1[CH2:6][CH2:5][C:4](O)([C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[O:8])[CH2:3][CH2:2]1.C[C:17](N1CCOCC1)([C:19](C1C=CC([S:27]C)=CC=1)=[O:20])C.[CH3:35][CH2:36][C:37](N(C)C)([C:45]([C:47]1[CH:52]=[CH:51][C:50]([N:53]2[CH2:58]COC[CH2:54]2)=[CH:49][CH:48]=1)=[O:46])CC1C=CC=CC=1.C1C=CC(C(C(OCCOCCOC(C(C2C=CC=CC=2)=O)=O)=O)=O)=CC=1>>[CH3:35][CH:36]([C:6]1[CH:1]=[CH:2][C:3]2[S:27][C:14]3[C:9]([C:7](=[O:8])[C:4]=2[CH:5]=1)=[CH:10][CH:11]=[CH:12][CH:13]=3)[CH3:37].[CH3:17][CH2:19][O:20][C:45]([C:47]1[CH:48]=[CH:49][C:50]([N:53]([CH3:54])[CH3:58])=[CH:51][CH:52]=1)=[O:46]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CCC(CC1)(C(=O)C2=CC=CC=C2)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C(=O)C1=CC=C(C=C1)SC)N2CCOCC2
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCC(CC1=CC=CC=C1)(C(=O)C2=CC=C(C=C2)N3CCOCC3)N(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C=C1)C(=O)C(=O)OCCOCCOC(=O)C(=O)C2=CC=CC=C2
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
produced by Ciba Specialty Chemicals K
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCOC(=O)C1=CC=C(C=C1)N(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
